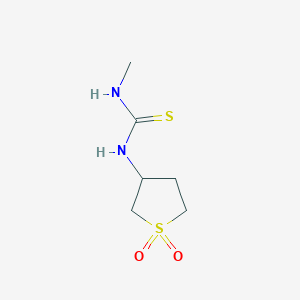

1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

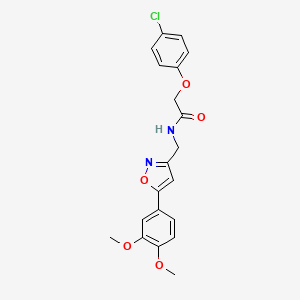

The compound “1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea” seems to be a derivative of “1,1-Dioxothiolan-3-yl” compounds . These compounds are of potential interest in applications such as pesticides and antioxidants .

Synthesis Analysis

The synthesis of similar compounds like potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate involves the reaction between amines and carbon disulfide, catalyzed by a strong base . The main synthetic route to dithiocarbamates is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds like potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate involve the interaction between the corresponding amine and CS2 in the presence of a strong base .Applications De Recherche Scientifique

Methylation and Biological Activity

- Methylation of Acridin-9-ylthioureas : A study by Bernát et al. (2004) explored the methylation reactions of acridin-9-ylthioureas, leading to the synthesis of derivatives with significant fluorescence intensity and biological activity against Mycobacterium tuberculosis. The research highlights the structural, fluorescence, and biological properties of these methylated products, showcasing their potential in medicinal chemistry and bioimaging applications (Bernát et al., 2004).

Antioxidant Activity in Food and Organisms

- Methylglyoxal and Its Effects : Research by Nemet et al. (2006) focuses on methylglyoxal, a reactive alpha-oxoaldehyde that can modify proteins forming advanced glycation end-products. The study discusses its formation in food and living organisms and its potential antioxidant activities, shedding light on dietary impacts and metabolic implications (Nemet et al., 2006).

Novel Disulfide-Reducing Agents

- Development of Disulfide-Reducing Agents : Lukesh et al. (2012) introduced a novel disulfide-reducing agent, derived from l-aspartic acid, demonstrating superior efficiency in reducing disulfide bonds in small molecules and proteins compared to traditional agents like DTT. This advancement offers new avenues in biochemical research and drug development (Lukesh et al., 2012).

Structure and Chemical Interactions

- Adducts Formation and Crystal Structures : Taouss and Jones (2016) explored the crystal structures of adducts formed between methylthiourea and organic solvents. Their findings contribute to the understanding of molecular interactions and hydrogen bonding in complex systems, providing insights into the design of new materials and compounds (Taouss & Jones, 2016).

Polymer Chemistry and Materials Science

- Synthesis of Glycerin Carbonate-based Intermediates : Benyahya et al. (2011) developed a method to synthesize glycerin carbonate-based intermediates using thiol–ene chemistry. This research paves the way for creating new materials with potential applications in biodegradable plastics and environmentally friendly polymers (Benyahya et al., 2011).

Mécanisme D'action

Target of Action

It’s structurally similar to potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , which is known to be an effective fungicide with selective action .

Mode of Action

Based on its structural similarity to potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, it can be inferred that it might interact with its targets in a similar manner .

Result of Action

Given its structural similarity to potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, it might exhibit similar fungicidal effects .

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S2/c1-7-6(11)8-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLCYJWWYBRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)

![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2842517.png)

![[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol](/img/structure/B2842519.png)

![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)

![3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2842527.png)